molecular formula C10H14O2 B14632891 1-(3-Ethylphenyl)ethane-1-peroxol CAS No. 54264-94-7

1-(3-Ethylphenyl)ethane-1-peroxol

Cat. No.: B14632891
CAS No.: 54264-94-7
M. Wt: 166.22 g/mol
InChI Key: TUHAKCDQBOUVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethylphenyl)ethane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to an ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)ethane-1-peroxol typically involves the reaction of 3-ethylphenyl ethane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes where 3-ethylphenyl ethane is treated with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form 1-(3-Ethylphenyl)ethane by breaking the peroxol bond.

    Substitution: The ethyl group or the peroxol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of catalysts like sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of higher peroxides or oxygenated derivatives.

    Reduction: Formation of 1-(3-Ethylphenyl)ethane.

    Substitution: Formation of substituted ethylphenyl derivatives.

Scientific Research Applications

1-(3-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)ethane-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.

Comparison with Similar Compounds

  • 1-(3-Benzoylphenyl)ethane-1-peroxol
  • 3-Acetylbenzophenone
  • 3-Ethylbenzophenone

Comparison: 1-(3-Ethylphenyl)ethane-1-peroxol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

54264-94-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-ethyl-3-(1-hydroperoxyethyl)benzene

InChI

InChI=1S/C10H14O2/c1-3-9-5-4-6-10(7-9)8(2)12-11/h4-8,11H,3H2,1-2H3

InChI Key

TUHAKCDQBOUVED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(C)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.